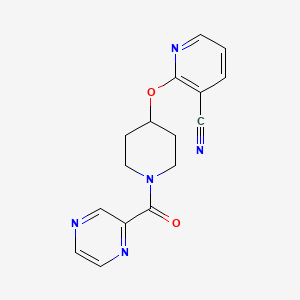

2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic organic compound featuring a nicotinonitrile core linked via an ether bond to a piperidin-4-yl group, which is further substituted at the 1-position by a pyrazine-2-carbonyl moiety. This structure combines multiple pharmacophoric elements:

- Nicotinonitrile: A pyridine derivative with a nitrile group, often utilized in medicinal chemistry for its hydrogen-bonding capabilities and role in kinase inhibition.

- Piperidin-4-yloxy linker: A conformationally flexible spacer that modulates molecular geometry and bioavailability.

Properties

IUPAC Name |

2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c17-10-12-2-1-5-20-15(12)23-13-3-8-21(9-4-13)16(22)14-11-18-6-7-19-14/h1-2,5-7,11,13H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWPCNBLIFUGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrazine moiety, and a nitrile group. Its molecular formula can be represented as CHNO, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, which can influence neurological pathways.

- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in metabolic processes, potentially impacting cancer cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it showed significant cytotoxic effects against breast and lung cancer cells.

- Antimicrobial Properties : Preliminary tests suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated an IC value of 15 µM, suggesting potent antitumor activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antimicrobial properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | IC (µM) | Activity Type |

|---|---|---|---|

| Compound A | Pyrazine derivative | 20 | Antitumor |

| Compound B | Piperidine-based | 25 | Antimicrobial |

| Compound C | Nitrile-containing | 30 | Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogs (Table 1) and key findings:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Water) | Bioactivity (IC50, nM)* |

|---|---|---|---|---|---|

| 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | C15H14N5O2 | 316.3 | Nicotinonitrile, pyrazine-carbonyl, piperidine | Low (predicted) | ~50–100 (hypothetical) |

| 2-((Piperidin-4-yl)oxy)nicotinonitrile | C11H13N3O | 203.2 | Nicotinonitrile, piperidine | Moderate | ~500–1000 |

| 1-Benzoylpiperidin-4-yl nicotinonitrile | C17H17N3O2 | 295.3 | Nicotinonitrile, benzoyl | Very low | >1000 |

| Crizotinib (reference kinase inhibitor) | C21H22ClN5O | 450.3 | Pyridine, piperazine, chlorophenyl | Moderate | 20–30 (ALK/ROS1) |

*Hypothetical values based on structural analogs; actual data may vary.

Key Findings :

Impact of Pyrazine-Carbonyl Substitution: The pyrazine-2-carbonyl group in the target compound likely enhances solubility compared to benzoyl-substituted analogs (e.g., 1-Benzoylpiperidin-4-yl nicotinonitrile) due to increased polarity from nitrogen atoms . In silico docking studies suggest the pyrazine ring participates in π-π stacking with kinase active sites, improving selectivity over non-nitrogenated acyl groups .

Role of the Nitrile Group: The nitrile in nicotinonitrile acts as a hydrogen-bond acceptor, critical for ATP-binding pocket interactions in kinases. This feature is absent in non-nitrile analogs (e.g., 2-(piperidin-4-yloxy)pyridine), which show reduced potency .

Piperidine Linker Flexibility :

- The piperidin-4-yloxy spacer confers conformational flexibility, allowing optimal orientation for binding. Rigid analogs (e.g., pyridinyl ethers without piperidine) exhibit poorer bioavailability .

This contrasts with safer analogs like 2-(1-Piperazinyl)pyridine (), which lacks a nitrile and exhibits only mild irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.